molecular formula C14H19NO2 B8646428 4-(hydroxymethyl)-1-[4-(propan-2-yl)phenyl]pyrrolidin-2-one

4-(hydroxymethyl)-1-[4-(propan-2-yl)phenyl]pyrrolidin-2-one

Cat. No.: B8646428
M. Wt: 233.31 g/mol
InChI Key: HYDBVOZAWMQMSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(hydroxymethyl)-1-[4-(propan-2-yl)phenyl]pyrrolidin-2-one is a chemical compound with a unique structure that includes a pyrrolidinone ring substituted with a hydroxymethyl group and an isopropyl-phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(hydroxymethyl)-1-[4-(propan-2-yl)phenyl]pyrrolidin-2-one typically involves the reaction of 4-isopropylbenzaldehyde with a suitable amine to form an intermediate Schiff base, which is then reduced to the corresponding amine. This amine is subsequently cyclized to form the pyrrolidinone ring. The hydroxymethyl group can be introduced through a hydroxymethylation reaction using formaldehyde under basic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. Catalysts and solvents are carefully selected to ensure high efficiency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(hydroxymethyl)-1-[4-(propan-2-yl)phenyl]pyrrolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine), acidic catalysts.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Nitro or halogenated derivatives of the phenyl ring.

Scientific Research Applications

4-(hydroxymethyl)-1-[4-(propan-2-yl)phenyl]pyrrolidin-2-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(hydroxymethyl)-1-[4-(propan-2-yl)phenyl]pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxymethyl group can form hydrogen bonds with active site residues, while the isopropyl-phenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxymethyl-1-phenyl-pyrrolidin-2-one: Lacks the isopropyl group, which may affect its hydrophobic interactions and overall reactivity.

    4-Hydroxymethyl-1-(4-methyl-phenyl)-pyrrolidin-2-one: Contains a methyl group instead of an isopropyl group, potentially altering its steric and electronic properties.

    4-Hydroxymethyl-1-(4-tert-butyl-phenyl)-pyrrolidin-2-one: Features a bulkier tert-butyl group, which may influence its binding affinity and selectivity.

Uniqueness

4-(hydroxymethyl)-1-[4-(propan-2-yl)phenyl]pyrrolidin-2-one is unique due to the presence of the isopropyl group, which provides a balance between steric bulk and hydrophobicity. This balance can enhance its interactions with biological targets and improve its efficacy in various applications.

Properties

Molecular Formula

C14H19NO2

Molecular Weight

233.31 g/mol

IUPAC Name

4-(hydroxymethyl)-1-(4-propan-2-ylphenyl)pyrrolidin-2-one

InChI

InChI=1S/C14H19NO2/c1-10(2)12-3-5-13(6-4-12)15-8-11(9-16)7-14(15)17/h3-6,10-11,16H,7-9H2,1-2H3

InChI Key

HYDBVOZAWMQMSG-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)N2CC(CC2=O)CO

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 1-(4-isopropyl-phenyl)-5-oxo-pyrrolidine-3-carboxylic acid ethyl ester obtained in step 2 (0.7 g, 2.65 mmol) and ethanol were cooled to 10-15° C. Sodium borohydride (0.25 g, 6.6 mmol) was added portion wise over a period of 20 min and the reaction mixture was stirred for 3.5 hrs at 20-25° C. The organic volatiles were evaporated and the residue was taken into brine solution (15 ml). The aqueous layer was extracted with ethyl acetate, dried over Na2SO4 and evaporated to obtain 4-hydroxymethyl-1-(4-isopropyl-phenyl)-pyrrolidin-2-one as an off white solid (0.5 g, 81%).
Quantity
0.7 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0.25 g
Type
reactant
Reaction Step Two

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